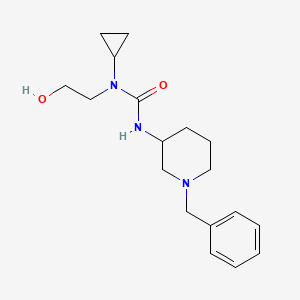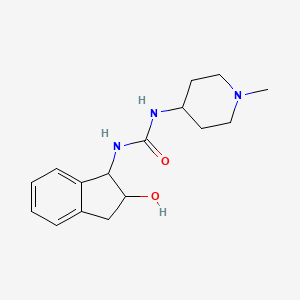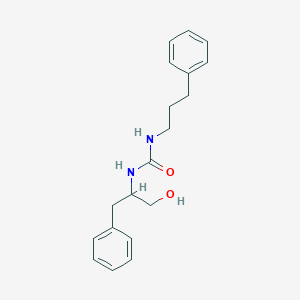
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea, also known as BCT-197, is a synthetic compound that has been of significant interest in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR4, which is involved in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis.
作用機序
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea selectively binds to CXCR4 and inhibits its downstream signaling pathways, including the activation of phosphatidylinositol-3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways. This results in the inhibition of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumor cells. In HIV/AIDS, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to block viral entry and replication in host cells. In inflammatory disorders, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to reduce immune cell infiltration and cytokine production in inflamed tissues.
実験室実験の利点と制限
One of the advantages of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is its high selectivity and potency for CXCR4 inhibition, which reduces the potential off-target effects and toxicity. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, one of the limitations of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is its potential to induce drug resistance in cancer cells, which may limit its long-term efficacy.
将来の方向性
There are several future directions for the research on 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea. One of the areas of interest is the development of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea-based combination therapies for cancer, HIV/AIDS, and inflammatory disorders. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer, suggesting its potential use as a combination therapy. In HIV/AIDS, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to synergize with other anti-HIV agents, such as reverse transcriptase inhibitors and protease inhibitors. In inflammatory disorders, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to enhance the efficacy of other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids.
Another area of interest is the development of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea analogs with improved pharmacokinetic and pharmacodynamic properties. Several 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea analogs have been synthesized and tested in preclinical models, showing promising results in terms of selectivity, potency, and efficacy.
In conclusion, 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of CXCR4 and its downstream signaling pathways make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop effective and safe therapies based on 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea.
合成法
The synthesis of 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea involves several chemical reactions, starting from the commercially available compound 1-benzylpiperidin-3-amine. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with cyclopropyl isocyanate to form the corresponding urea derivative. The Boc group is then removed, and the resulting amine is reacted with 2-chloroethanol to introduce the hydroxyethyl group. The final step involves the deprotection of the piperidine nitrogen with trifluoroacetic acid to yield 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea.
科学的研究の応用
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. CXCR4 is overexpressed in many cancer types and is associated with tumor growth, angiogenesis, and metastasis. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to inhibit CXCR4-mediated signaling and reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
In HIV/AIDS, CXCR4 is a co-receptor for the virus entry into host cells. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to block HIV-1 infection in vitro by inhibiting CXCR4-mediated entry, suggesting its potential use as an anti-HIV agent.
In inflammatory disorders, CXCR4 is involved in the recruitment of immune cells to inflamed tissues. 3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and multiple sclerosis by inhibiting CXCR4-mediated immune cell migration.
特性
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-12-11-21(17-8-9-17)18(23)19-16-7-4-10-20(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,22H,4,7-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRVEKSPZZGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)N(CCO)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-3-yl)-1-cyclopropyl-1-(2-hydroxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)

![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)


![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)